6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines an imidazole ring with a thiazole ring, both of which are known for their biological activity.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been reported to exhibit membrane perturbing and intracellular modes of action due to binding with dna .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting a range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thiourea derivative.
Nitration: The nitro group is introduced through a nitration reaction using nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various benzyl derivatives.
Scientific Research Applications
6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
- 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Uniqueness
6-(Benzylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole is unique due to the presence of both a nitro group and a benzylsulfanyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-benzylsulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-15(17)11-10(13-12-14(11)6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYKLGGJVVEYDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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